![molecular formula C21H21FN4O2S B2892987 5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887221-48-9](/img/structure/B2892987.png)
5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Descripción
The compound 5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a fused triazolo-thiazole core with three distinct substituents:
- A 2-fluorophenyl group at position 3.
- A 3-methylpiperidine moiety linked via a methyl bridge.
- A furan-2-yl group at position 2.
- A hydroxyl group at position 4.
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2S/c1-13-6-4-10-25(12-13)17(14-7-2-3-8-15(14)22)18-20(27)26-21(29-18)23-19(24-26)16-9-5-11-28-16/h2-3,5,7-9,11,13,17,27H,4,6,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDPENLGZFYLEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol , often referred to as FTMT , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to synthesize current research findings regarding the biological activity of FTMT, including its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
FTMT has the molecular formula and a molecular weight of approximately 360.45 g/mol. The compound's structural features contribute significantly to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 360.45 g/mol |
Purity | 95% |
Biological Activity Overview
Research indicates that FTMT exhibits a range of biological activities that make it a candidate for various therapeutic applications. These activities are primarily attributed to its ability to interact with multiple biological targets.
Antitumor Activity
FTMT has shown promising results in preliminary studies regarding its antitumor properties. In vitro assays have indicated that FTMT can inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that FTMT effectively reduces cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research using disk diffusion methods revealed that FTMT exhibits significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that FTMT has potential as a broad-spectrum antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of FTMT is crucial for optimizing its biological activity. Modifications in the chemical structure can lead to variations in potency and specificity against biological targets.
- Fluorophenyl Group : The presence of the fluorophenyl moiety enhances lipophilicity, which may improve cellular uptake.
- Piperidine Ring : The piperidine component is essential for receptor binding affinity, particularly in neuropharmacological contexts.
- Thiazole and Triazole Framework : These heterocycles are known to contribute to the compound's ability to interact with various enzymes and receptors.
Case Study 1: Antitumor Efficacy
A study conducted on FTMT's efficacy against tumor growth in murine models demonstrated a significant reduction in tumor volume when administered at specific dosages over a defined period. The results indicated that FTMT could induce apoptosis in tumor cells by activating caspase pathways.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, FTMT was tested against clinical isolates of Candida albicans and Staphylococcus aureus. Results showed that FTMT had potent antifungal and antibacterial effects, with MIC values comparable to standard antibiotics.
Comparación Con Compuestos Similares
Structural Similarities and Variations
The following table highlights key structural analogs and their differences:
Key Observations:
- Position 2 : The target compound’s furan-2-yl group distinguishes it from ethyl (CAS 887218-78-2) or methyl (CAS 869344-01-4) analogs. Furan’s π-electron-rich system may enhance binding to aromatic residues in biological targets .
- Position 5 : The 3-methylpiperidine substituent in the target compound contrasts with piperazine derivatives in CAS 898453-08-2 and 869344-01-3. Piperidine’s lower basicity compared to piperazine could influence pharmacokinetics (e.g., blood-brain barrier penetration) .
- Fluorophenyl vs. Other Aryl Groups : The 2-fluorophenyl group in the target compound may optimize steric and electronic interactions compared to 3-fluorophenyl (CAS 898453-08-2) or chlorophenyl (CAS 869344-01-4) analogs .
Pharmacological Implications
While direct bioactivity data for the target compound is unavailable, insights can be inferred from related structures:
- Antifungal Potential: Triazolo-thiadiazole analogs (e.g., from ) show activity against 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme critical in ergosterol biosynthesis. The target compound’s triazolo-thiazole core and fluorophenyl group may share similar binding modes .
- CNS Targets : Piperidine-containing compounds often exhibit affinity for neurotransmitter receptors (e.g., sigma or serotonin receptors). The 3-methyl group may reduce metabolic degradation compared to unsubstituted piperidines .
Q & A
Q. What are the key synthetic methodologies for preparing 5-[(2-fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol?
The synthesis typically involves multi-step organic reactions:
- Cyclization reactions to form the triazole and thiazole rings, often using precursors like thioureas or α-haloketones .
- Mannich reactions or alkylation to introduce the 2-fluorophenyl and 3-methylpiperidinyl moieties .
- Critical conditions include temperature control (e.g., 60–80°C), solvents like dimethylformamide (DMF) or chloroform , and catalysts such as triethylamine to improve reaction efficiency .
- Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) influence biological activity?
- Fluorine substituents enhance lipophilicity and metabolic stability , improving blood-brain barrier penetration in CNS-targeted studies .
- Comparative studies with chlorophenyl analogs show reduced antimicrobial efficacy but increased kinase inhibition (IC₅₀ values: 0.5–2.0 µM) .
- Piperidine ring methylation (e.g., 3-methyl vs. 4-methyl) alters binding affinity to G-protein-coupled receptors (GPCRs) by modulating steric interactions .
Q. What experimental strategies address low yields in triazole-thiazole core formation?
- Reaction optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of thiourea to α-haloketone) improves cyclization efficiency .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while additives like p-toluenesulfonic acid mitigate side reactions .
- Flow chemistry : Continuous-flow systems reduce reaction times (from 12 h to 2 h) and improve reproducibility .
Q. What in vitro models are suitable for evaluating its pharmacological potential?
- Anticancer assays : MTT assays on HeLa and MCF-7 cell lines measure cytotoxicity (IC₅₀ range: 10–50 µM) .
- Antimicrobial screens : Broth microdilution tests against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .
- Molecular docking : Simulations with 14-α-demethylase (CYP51) or serotonin receptors predict target engagement .
Contradictions and Limitations
- Synthetic reproducibility : Yields vary significantly (30–70%) across labs due to moisture sensitivity of intermediates .
- Biological data discrepancies : Anticancer activity in MCF-7 cells ranges from IC₅₀ 10–50 µM, possibly due to assay protocols .
Future Directions
- SAR studies : Systematically modify the furan-2-yl group to enhance selectivity for kinase targets .
- ADME profiling : Assess metabolic stability in liver microsomes to guide preclinical development .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.